molecular formula C10H14O3 B14039115 (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B14039115
M. Wt: 182.22 g/mol
InChI Key: WDODWBQJVMBHCO-TYICEKJOSA-N
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Description

(S)-Ketopinic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of camphor and is known for its unique structure, which includes a bicyclic framework. This compound is often used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Ketopinic acid can be synthesized through several methods. One common approach involves the oxidation of (S)-camphor using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, (S)-ketopinic acid is often produced through large-scale oxidation processes. These processes utilize advanced techniques to maintain the purity and yield of the compound. The use of continuous flow reactors and automated systems helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

(S)-Ketopinic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce different derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-Ketopinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-ketopinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and influencing their activity. The pathways involved often include enzymatic catalysis and molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    ®-Ketopinic acid: The enantiomer of (S)-ketopinic acid, with similar but distinct properties.

    Camphoric acid: Another derivative of camphor, used in different applications.

    Ketopinone: A related compound with a ketone functional group.

Uniqueness

(S)-Ketopinic acid is unique due to its chiral nature and specific structural features. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m0/s1

InChI Key

WDODWBQJVMBHCO-TYICEKJOSA-N

Isomeric SMILES

CC1(C2CC[C@]1(C(=O)C2)C(=O)O)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C(=O)O)C

Origin of Product

United States

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